molecular formula C20H23N3O4S B2754013 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 2034329-97-8

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No. B2754013
CAS RN: 2034329-97-8
M. Wt: 401.48
InChI Key: CMDZVPWPQVLSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by their unique coordination environments and supramolecular architectures, demonstrate significant antioxidant activities. This suggests their potential utility in scavenging free radicals or serving as antioxidants in biological systems or materials science (Chkirate et al., 2019).

Antimicrobial Activity

Research on heteroaryl pyrazole derivatives linked with chitosan has led to the synthesis of Schiff bases with notable antimicrobial activities. These compounds show effectiveness against a range of gram-negative and gram-positive bacteria, highlighting their potential as templates for developing new antimicrobial agents (Hamed et al., 2020).

Synthesis and Biological Activity

The synthesis of compounds containing the furan and pyrazole moieties, such as 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, has been reported. These compounds were found to have moderate herbicidal and fungicidal activities, indicating potential uses in agriculture or as lead compounds for the development of new pesticides (Hu et al., 2016).

Decarboxylative Claisen Rearrangement

The decarboxylative Claisen rearrangement of furan-2-ylmethyl and related compounds has been explored, yielding 2,3-disubstituted heteroaromatic products. This chemical transformation could be relevant for the synthesis of complex heteroaromatic structures used in drug development or material science (Craig et al., 2005).

Synthesis and Anticancer Drug Design

The synthesis and structural characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, along with its anticancer activity through in silico modeling targeting the VEGFr receptor, showcase the potential of these compounds in drug design and development for cancer therapy (Sharma et al., 2018).

Antibacterial Activity of Pyrazolines

Novel pyrazoline derivatives synthesized from furan-2-yl compounds have displayed promising antibacterial properties. Their structure-activity relationship suggests a potential for these compounds to be developed into new antibacterial agents (Rani et al., 2015).

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-15(2)28(25,26)19-5-3-16(4-6-19)11-20(24)21-8-9-23-13-18(12-22-23)17-7-10-27-14-17/h3-7,10,12-15H,8-9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDZVPWPQVLSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.